Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and material science. This compound features a benzoate ester linked to an acetamido group, which is further substituted with an ethylsulfonyl phenyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of Ethyl 4-aminobenzoate: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of an acid catalyst.
Acylation Reaction: The ethyl 4-aminobenzoate is then acylated with 4-(ethylsulfonyl)phenylacetic acid chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the aromatic ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-cyanoacetamido benzoate: Similar in structure but contains a cyano group instead of an ethylsulfonyl group.
Ethyl 4-(2-(4-methylsulfonyl)phenyl)acetamido)benzoate: Contains a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
Ethyl 4-(2-(4-(ethylsulfonyl)phenyl)acetamido)benzoate is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-3-25-19(22)15-7-9-16(10-8-15)20-18(21)13-14-5-11-17(12-6-14)26(23,24)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYCKFPBJOSALP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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